2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride
Description
2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride is a synthetic compound combining structural motifs of amino acids and catechol derivatives. Its molecular structure features:
- Amino group: Positioned at the α-carbon of the butanoic acid backbone.
- 3,3-Dimethylbutanoic acid: A branched alkyl chain contributing to steric bulk and stability.
- Hydrochloride salt: Improves solubility and crystallinity for pharmaceutical applications.
Potential applications include use as a pharmaceutical intermediate or metabolite reference standard, given its structural resemblance to synthetic cannabinoid metabolites () and amino acid derivatives ().
Properties
IUPAC Name |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3-dimethylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c1-12(2,3)13(14,11(17)18)7-8-4-5-9(15)10(16)6-8;/h4-6,15-16H,7,14H2,1-3H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGKXVUJLSNPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dihydroxybenzyl intermediate:
Amino acid formation: The protected dihydroxybenzyl intermediate is then reacted with a suitable amino acid precursor under controlled conditions to form the desired amino acid derivative.
Deprotection and purification: The final step involves the removal of protecting groups and purification of the product to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybenzyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Applications
1. Neuroprotective Effects
Research indicates that 2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can inhibit neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's disease. The dihydroxybenzyl group is thought to contribute antioxidant properties, which can protect neuronal cells from oxidative stress .
2. Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated in several studies. It has been found to scavenge free radicals effectively, thereby reducing oxidative damage in biological systems. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role .
Therapeutic Potential
1. Treatment of Metabolic Disorders
The compound has been investigated for its potential role in treating metabolic disorders, including obesity and diabetes. Its ability to modulate metabolic pathways could lead to significant improvements in insulin sensitivity and glucose metabolism .
2. Antimicrobial Properties
Preliminary studies suggest that 2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dihydroxybenzyl group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
Key Observations :
- The target compound uniquely integrates catechol (3,4-dihydroxybenzyl) and branched-chain amino acid motifs, distinguishing it from metabolites like 5F-MDMB-PINACA 3,3-dimethylbutanoic acid, which lack amino and aromatic hydroxyl groups .
Stability and Analytical Considerations
- Stability: Synthetic cannabinoid parent compounds (e.g., 5F-MDMB-PINACA) degrade rapidly in blood, forming stable acidic metabolites like 3,3-dimethylbutanoic acid derivatives . The target compound’s structural similarity to these metabolites suggests comparable stability, particularly in refrigerated or frozen storage .
- Detection : Liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is the gold standard for identifying such compounds in biological samples, with limits of detection (LOD) as low as 5 ng/mL .
Pharmacological and Forensic Relevance
- Synthetic Cannabinoid Metabolites: Compounds like 5F-MDMB-PINACA 3,3-dimethylbutanoic acid are detected in 21% of forensic blood samples without parent compounds, highlighting their role in post-mortem toxicology . The target compound’s catechol group may confer distinct metabolic pathways or receptor interactions.
- Amino Acid Derivatives: (S)-2-Amino-3,3-dimethylbutanoic acid hydrochloride is used in peptide synthesis and enzyme studies . The target compound’s dihydroxybenzyl group could modulate bioavailability or target specificity in therapeutic contexts.
Research Findings and Implications
- Forensic Toxicology: Metabolites such as 3,3-dimethylbutanoic acid derivatives are critical for confirming synthetic cannabinoid exposure, even when parent compounds are undetectable . The target compound’s stability makes it a candidate for long-term storage in reference libraries.
Biological Activity
2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride, also known as a derivative of leucine, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is primarily studied for its roles in various biochemical pathways and therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₁O₃·HCl
- Molecular Weight : 239.71 g/mol
- CAS Number : 20859-02-3
Biological Activity Overview
The biological activity of 2-Amino-2-(3,4-dihydroxybenzyl)-3,3-dimethylbutanoic acid hydrochloride can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial in preventing cellular damage and aging-related diseases.
2. Neuroprotective Effects
Studies have demonstrated that the compound has neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate neuroinflammatory responses and promote neuronal survival.
3. Metabolic Regulation
The compound influences metabolic pathways by enhancing insulin sensitivity and promoting glucose uptake in muscle cells. This suggests a potential role in managing conditions like type 2 diabetes.
4. Anti-inflammatory Properties
It has been shown to inhibit pro-inflammatory cytokines and enzymes, indicating its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers administered the compound to a model of neurodegeneration induced by oxidative stress. Results showed a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls. The mechanism was attributed to the compound's ability to activate the Nrf2 pathway, which regulates antioxidant response elements (AREs) .
The biological activities of this compound are mediated through various mechanisms:
- Nrf2 Activation : Enhances cellular antioxidant defenses.
- AMPK Activation : Influences energy metabolism and promotes glucose uptake.
- Inhibition of NF-kB Pathway : Reduces inflammation by downregulating pro-inflammatory gene expression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
